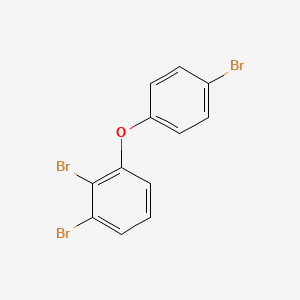![molecular formula C14H10N2O4S B1530883 methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate CAS No. 860612-09-5](/img/structure/B1530883.png)
methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C14H10N2O4S. It is also known as "1H-Indole-2-carboxylic acid, 3-[(2,4-dioxo-5-thiazolidinylidene)methyl]-, methyl ester" . This compound is a more potent analog of Autotaxin Inhibitor II, HA130, and is used primarily for cell structure applications .
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A study by Meleddu et al. (2016) discusses the design and synthesis of isatin-thiazoline hybrids, including compounds similar to "methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate", which exhibit inhibitory activity against HIV-1 reverse transcriptase. These derivatives show promise in the µM range against both DNA polymerase and ribonuclease H, which are associated with HIV-1 replication. The study highlights the significance of the aromatic group in the thiazole moiety for biological activity Meleddu et al., 2016.
Aldose Reductase Inhibition
In the context of chronic diabetic complications, Van Zandt et al. (2005) describe the discovery of a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors. These compounds, including "lidorestat", demonstrate high potency and selectivity towards aldose reductase, an enzyme implicated in diabetic complications. The lead candidate "lidorestat" exhibited significant reduction in nerve and lens sorbitol levels in diabetic rat models, suggesting potential for treatment of diabetic neuropathy and other complications Van Zandt et al., 2005.
Synthetic Methodologies and Chemical Reactions
Farghaly et al. (2017) explore the regio- and site-selective reactions of hydrazonoyl chlorides with 3-substituted indolin-2-one derivatives, leading to the formation of compounds with structural similarities to "this compound". This research provides insight into the synthesis and potential modifications of such compounds, expanding the possibilities for their application in various biological activities Farghaly et al., 2017.
Methylglyoxal and Advanced Glycation End-Products
Nemet et al. (2006) discuss the formation and role of methylglyoxal, a reactive alpha-oxoaldehyde that can modify proteins through the formation of advanced glycation end-products. While not directly related to "this compound", this research highlights the broader context of reactive carbonyl species in biological systems and their potential implications for health and disease Nemet et al., 2006.
properties
IUPAC Name |
methyl (3E)-3-[(4-hydroxy-2-oxo-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-20-13(18)11-8(6-10-12(17)16-14(19)21-10)7-4-2-3-5-9(7)15-11/h2-6,17H,1H3,(H,16,19)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFVBJSEVOHMH-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C1=CC3=C(NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C\1=NC2=CC=CC=C2/C1=C\C3=C(NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



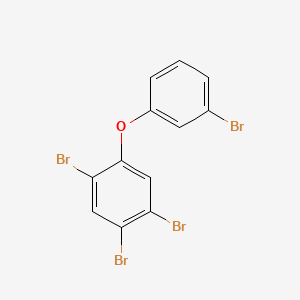
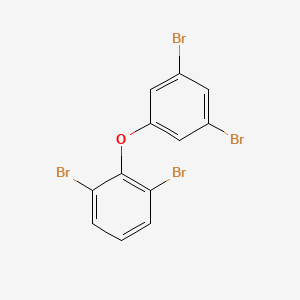


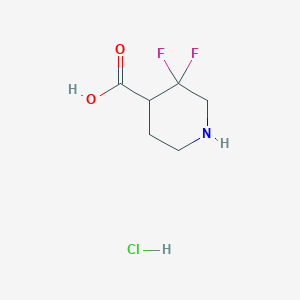
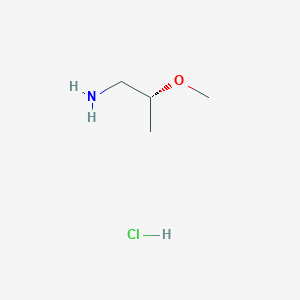

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)

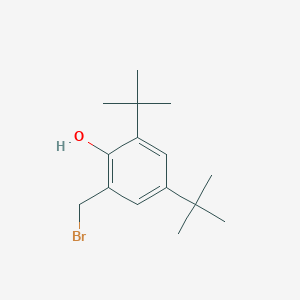

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
